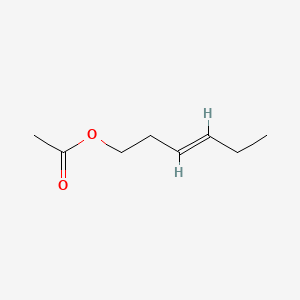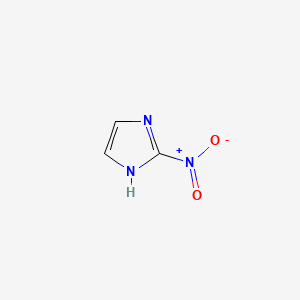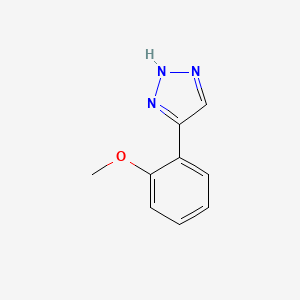
L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline is a non-essential amino acid that plays a crucial role in the structure and function of proteins. It is unique among the amino acids due to its cyclic structure, which significantly influences the folding and stability of proteins. This compound is vital for the proper functioning of joints and tendons and is an essential component of collagen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Proline can be synthesized through various methods. One common approach involves the conversion of proline with chloral, followed by methylation with methyl bromide, and finally, conversion with aqueous hydrochloric acid . Another method involves the reaction of this compound with triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile to synthesize this compound carbamyl chloride, which is then further condensed to generate this compound-N-carboxyl-anhydride .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce this compound, which is then harvested and purified for various applications .
Análisis De Reacciones Químicas
Types of Reactions: L-Proline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form L-Glutamic acid.
Reduction: It can be reduced to form hydroxyproline, an important component of collagen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as nitroalkanes and aldehydes are used in the presence of this compound as a catalyst.
Major Products:
Oxidation: L-Glutamic acid.
Reduction: Hydroxyproline.
Substitution: Nitroalkenes and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
L-Proline has a wide range of applications in scientific research:
Mecanismo De Acción
L-Proline exerts its effects through several mechanisms:
Collagen Synthesis: It is a precursor for hydroxyproline, which is essential for collagen stability and strength.
Protein Synthesis: this compound is involved in the synthesis of proteins and enzymes, influencing various metabolic pathways.
DNA Replication: It plays a role in DNA replication and repair processes.
Comparación Con Compuestos Similares
L-Proline is unique due to its cyclic structure, which distinguishes it from other amino acids. Similar compounds include:
Hydroxyproline: A derivative of this compound, essential for collagen stability.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in certain plants.
Cis-4-hydroxy-L-proline: Another derivative used in the synthesis of pharmaceuticals.
This compound’s unique structure and versatile applications make it a valuable compound in various fields of science and industry.
Propiedades
| Glycogenic, by L-Proline oxidase in the kidney, it is ring-opened and is oxidized to form L-Glutamic acid. L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma-semialdehyde. It is contained abundantly in collagen, and is intimately involved in the function of arthrosis and chordae. | |
Número CAS |
4305-67-3 |
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(2S)-pyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
ONIBWKKTOPOVIA-BYPYZUCNSA-N |
SMILES |
C1CC(NC1)C(=O)O |
SMILES isomérico |
C1C[C@H]([NH2+]C1)C(=O)[O-] |
SMILES canónico |
C1CC([NH2+]C1)C(=O)[O-] |
Color/Form |
Flat needles from alcohol + ether; prisms from water White crystals or crystalline powde |
Densidad |
1.064 at 24 °C |
melting_point |
221 °C |
Descripción física |
Solid |
Números CAS relacionados |
25191-13-3 |
Solubilidad |
162.0 mg/mL |
Presión de vapor |
3.02X10-8 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)

![2-[5-(2-HYDROXYPROPYL)OXOLAN-2-YL]PROPANOIC ACID](/img/structure/B3424791.png)

![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)






